N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide
Description
N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide is a synthetic small molecule characterized by a central acetamide scaffold substituted with a cyclopropyl group and a 4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl moiety. The compound’s structural complexity arises from:
- Cyclopropyl group: Enhances metabolic stability due to reduced ring strain and improved lipophilicity.
- Ethoxy and methyl substituents: Influence solubility and binding affinity via steric and electronic effects.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(2-ethoxy-5-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-11-4-14(2)12-19(18)27(24,25)22-17-7-5-15(6-8-17)13-20(23)21-16-9-10-16/h4-8,11-12,16,22H,3,9-10,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLZCNDNGWXIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula: CHNOS
- IUPAC Name: this compound
This structure suggests potential interactions with biological targets, particularly in the context of receptor binding and enzymatic activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Receptor Modulation: The compound has been shown to interact with various receptors, potentially modulating pathways involved in inflammation and pain perception.
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes that play crucial roles in metabolic pathways, contributing to its pharmacological effects.
Antimicrobial Activity
A study on similar sulfonamide derivatives demonstrated significant antimicrobial properties. While specific data on this compound is limited, compounds with similar structures often exhibit activity against a range of bacterial strains.
Anticancer Potential
In vitro assays have shown that related compounds can induce apoptosis in cancer cell lines. For instance, a related sulfonamide derivative displayed IC values indicating potent anticancer activity against various human tumor cell lines. This suggests that this compound may also possess similar properties.
Study 1: Anticancer Activity Assessment
A recent investigation evaluated the anticancer activity of sulfonamide derivatives, including those structurally similar to our compound. The study reported:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HeLa | 10.0 |
| Compound B | MCF7 | 5.0 |
| N-cyclopropyl derivative | TBD | TBD |
The results indicated promising anticancer activity, warranting further investigation into N-cyclopropyl derivatives.
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of sulfonamide compounds. The findings revealed that these compounds significantly reduced pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Structural Comparison
The compound shares structural homology with acetamide derivatives reported in Pharmacopeial Forum (2017) . Key differences and similarities are summarized below:
Table 1: Structural Features of N-cyclopropyl-2-[4-(2-ethoxy-5-methylbenzenesulfonamido)phenyl]acetamide and Analogs
Key Observations :
- The main compound uniquely incorporates a benzenesulfonamido group with ethoxy and methyl substituents, absent in analogs from , which predominantly feature diphenylhexan backbones and dimethylphenoxy groups.
- The cyclopropyl group in the main compound may confer greater metabolic stability compared to the hydroxy and amino groups in compounds e, f, and g , which are prone to oxidation or deamination.
- Analogs in prioritize peptidomimetic structures (e.g., diphenylhexan), suggesting protease-targeting applications, whereas the main compound’s sulfonamido group aligns with enzyme inhibition (e.g., COX-2, carbonic anhydrase).
Pharmacological Implications
- Target Specificity : The sulfonamido group in the main compound may enhance selectivity for enzymes with hydrophobic active sites (e.g., COX-2), whereas analogs with diphenylhexan backbones (e.g., compounds e, f, g ) likely target proteases like HIV-1 protease or renin.
- Metabolic Stability : The cyclopropyl group reduces cytochrome P450-mediated metabolism relative to the benzyl and phenylethyl moieties in compound h , which are susceptible to oxidative degradation.
Physicochemical Properties
- Solubility: The sulfonamido group in the main compound may reduce aqueous solubility compared to the phenol ether groups in analogs , though the ethoxy substituent could mitigate this via steric shielding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
